molecular formula C5H9ClO3 B1346893 2-Ethoxyethyl chloroformate CAS No. 628-64-8

2-Ethoxyethyl chloroformate

Cat. No.: B1346893
CAS No.: 628-64-8
M. Wt: 152.57 g/mol
InChI Key: BAKGFNOISJEFPX-UHFFFAOYSA-N
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Description

2-Ethoxyethyl chloroformate is an organic compound with the chemical formula C5H9ClO3. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in alcohol and ether solvents but only slightly soluble in water. It is commonly used in organic synthesis, particularly in esterification, condensation, and dehydration reactions. It also serves as an introducing agent for protecting groups in the synthesis of drugs, pesticides, and spices .

Preparation Methods

Reaction of 2-Ethoxyethanol with Phosgene

The most common and industrially relevant method for preparing 2-ethoxyethyl chloroformate involves the reaction of 2-ethoxyethanol (2-ethoxyethyl alcohol) with phosgene (carbonyl dichloride). The general reaction is:

$$
\text{2-Ethoxyethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl}
$$

  • Reaction Conditions:

    • Temperature: Typically maintained at low temperatures (0 to 25°C) to control the exothermic reaction and minimize side reactions.
    • Solvent: Often carried out in inert organic solvents such as dichloromethane or tetrahydrofuran to dissolve reactants and control reaction kinetics.
    • Catalyst/Base: A base such as triethylamine may be used to neutralize the hydrogen chloride formed and drive the reaction forward.
  • Process Description:
    The alcohol is slowly added to phosgene or vice versa under stirring and cooling. The reaction mixture is maintained at low temperature to prevent decomposition or side reactions. After completion, the product is isolated by filtration to remove salts and purified by distillation under reduced pressure to obtain high-purity this compound.

  • Safety Considerations:
    Phosgene is highly toxic and requires stringent safety measures, including closed systems, scrubbing of HCl by-products, and proper ventilation.

Continuous Thin Film Reactor Process

An advanced industrial method involves the use of a continuous thin film reactor where the liquid alcohol flows as a thin film on the surface of tubes while phosgene gas diffuses counter-currently into the film. This method offers:

  • Instantaneous reaction between phosgene and alcohol in the thin film.
  • Efficient heat removal via cooling jackets maintaining reaction temperature near 0 to -5°C.
  • High molar yield and purity of chloroformate product, often eliminating the need for further purification steps like distillation.
  • Continuous operation mode reducing batch volume and improving safety by minimizing free phosgene in the system.

This process is particularly advantageous for large-scale production due to its efficiency, safety, and product quality.

Parameter Typical Range/Value Notes
Temperature -5°C to 25°C Low temperature to control exotherm
Molar ratio (Alcohol:Phosgene) 1:1 to 1.1:1 Slight excess of alcohol to consume phosgene
Solvent Dichloromethane, THF Inert solvents to dissolve reactants
Reaction time 1 to 48 hours (batch) Depends on scale and method
Yield 90-98% Higher yields in continuous thin film process
Purity >98% Achieved by distillation or continuous process

While the direct reaction with phosgene is predominant, alternative methods include:

  • Use of Solid Phosgene Equivalents:
    Some patents describe using solid phosgene sources mixed with catalysts and alkaline substances (carbonates or bicarbonates) in organic solvents to generate phosgene in situ, which then reacts with the alcohol. This method improves safety and handling by avoiding gaseous phosgene.

  • Etherification of 2-Chlorocarbonyl Chloride with Ethylene Glycol:
    Some literature mentions the synthesis of this compound via etherification reactions involving 2-chlorocarbonyl chloride and ethylene glycol derivatives, though this is less common industrially.

  • The continuous thin film reactor method significantly reduces the formation of carbonate by-products and colored impurities, which are common in batch processes.
  • The reaction kinetics are highly dependent on the molar ratio of reactants; excess phosgene can lead to side reactions forming carbonate derivatives.
  • The use of cooling jackets and controlled temperature is critical to maintain product quality and safety.
  • The product’s characteristic carbonyl stretching vibration peak appears near 1779 cm⁻¹ in IR spectra, confirming the formation of the chloroformate group.
Method Key Features Advantages Disadvantages
Batch reaction with phosgene Low temp, solvent, base catalyst Simple setup, well-established Safety risks, longer reaction time
Continuous thin film reactor Thin film flow, gas-liquid reaction High purity, continuous, safer Requires specialized equipment
Solid phosgene equivalents In situ phosgene generation Safer handling, environmental More complex chemistry
Etherification with chlorocarbonyl chloride Alternative route Avoids phosgene gas Less common, possibly lower yield

Chemical Reactions Analysis

2-Ethoxyethyl chloroformate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form esters and other derivatives.

    Esterification Reactions: It is commonly used to introduce ester groups into organic molecules.

    Condensation Reactions: It can participate in reactions that form larger molecules by eliminating small molecules like water.

    Dehydration Reactions: It can facilitate the removal of water from organic compounds.

Common reagents used in these reactions include alcohols, amines, and bases. The major products formed from these reactions are esters, amides, and other organic derivatives .

Mechanism of Action

The mechanism of action of 2-ethoxyethyl chloroformate involves its reactivity as a chloroformate ester. It can undergo hydrolysis to form alcohol, carbon dioxide, and hydrogen chloride. This hydrolysis reaction is facilitated by the presence of water and can occur rapidly at room temperature . The compound’s reactivity allows it to participate in various organic synthesis reactions, making it a valuable reagent in chemical research.

Comparison with Similar Compounds

2-Ethoxyethyl chloroformate can be compared with other chloroformates such as:

  • Methyl Chloroformate
  • Ethyl Chloroformate
  • Propyl Chloroformate
  • Butyl Chloroformate
  • Benzyl Chloroformate
  • Phenyl Chloroformate

These compounds share similar reactivity patterns but differ in their alkyl or aryl substituents, which influence their thermal stability and solubility. For instance, aryl chloroformates like benzyl chloroformate and phenyl chloroformate are more thermally stable compared to primary alkyl chloroformates . The unique structure of this compound, with its ethoxyethyl group, provides specific reactivity and solubility characteristics that make it suitable for particular applications in organic synthesis.

Biological Activity

2-Ethoxyethyl chloroformate (C5H9ClO3) is a member of the chloroformate family, which are esters of chloroformic acid. This compound is notable for its applications in organic synthesis and as a reagent in various chemical processes. Understanding its biological activity is crucial for assessing its safety and potential applications in pharmaceuticals and other fields.

This compound is characterized by the following properties:

  • Molecular Weight : 164.58 g/mol
  • Appearance : Clear, colorless liquid
  • Solubility : Fully miscible with water and various organic solvents
PropertyValue
Molecular FormulaC5H9ClO3
Boiling Point165 °C
Density1.12 g/cm³
Flash Point55 °C

Toxicological Profile

The biological activity of this compound primarily revolves around its toxicological effects. It is known to exhibit irritant properties upon exposure, leading to various acute effects:

  • Inhalation Toxicity : Inhalation of chloroformates can lead to respiratory distress, including coughing, labored breathing, and pulmonary edema. Acute inhalation studies have reported LC50 values indicating significant lethality at high concentrations .
  • Dermal Exposure : The compound is corrosive to skin, leading to irritation and potential chemical burns upon contact .
  • Ingestion Risks : Ingestion may cause gastrointestinal irritation, nausea, vomiting, and abdominal pain .

Genotoxicity and Carcinogenicity

Research indicates that chloroformates, including this compound, are not expected to be genotoxic based on available data. Hydrolysis products do not induce chromosomal aberrations in vivo or in vitro under standard test conditions . However, comprehensive carcinogenicity studies remain limited.

Case Studies

A review of case reports highlights the acute effects observed in individuals exposed to chloroformates. For instance:

  • Occupational Exposure : A worker exposed to methyl chloroformate reported severe respiratory symptoms leading to pulmonary edema after an accidental exposure incident during maintenance work. This case underscores the importance of safety measures when handling these compounds .
  • Clinical Observations : In clinical settings, patients exhibiting symptoms post-exposure often show delayed onset of pulmonary edema, emphasizing the need for monitoring even after initial exposure seems benign .

The biological activity of this compound can be attributed to its hydrolysis in aqueous environments, producing hydrochloric acid and corresponding alcohols. This reaction contributes to its corrosive nature and irritant effects on biological tissues .

Table 2: Summary of Toxicological Findings

EndpointObservation
Inhalation LC50Ranges from 0.46 mg/L to >2.5 mg/L
Dermal LD50>2000 mg/kg in rabbits
Oral ToxicityRanges from 40 mg/kg to 3038 mg/kg
IrritationSevere irritation upon contact

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethoxyethyl chloroformate, and how do reaction conditions influence yield?

Methodological Answer: A common method involves reacting 2-ethoxyethanol with phosgene or its safer alternatives (e.g., bis(trichloromethyl) carbonate, or "triphosgene") under anhydrous conditions. Key parameters include:

  • Temperature control : Maintain 0–5°C during reagent mixing to minimize side reactions.
  • Solvent selection : Use inert solvents like dichloromethane or tetrahydrofuran to stabilize intermediates.
  • Stoichiometry : A 1:1 molar ratio of 2-ethoxyethanol to triphosgene is typical, but excess triphosgene (1.2–1.5 eq.) may improve conversion .
  • Workup : Neutralize residual HCl with aqueous sodium bicarbonate and isolate via distillation or column chromatography.
    Reference : Evidence from triphosgene-mediated synthesis of analogous chloroformates supports this approach .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, indirect-vent goggles, and a face shield to prevent skin/eye contact. Avoid latex gloves due to permeation risks .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and incompatible substances (e.g., water, amines) .
  • Ventilation : Use fume hoods for all procedures to mitigate inhalation risks. Monitor airborne concentrations with area sampling, as no occupational exposure limits are established .
    Reference : OSHA guidelines and safety data sheets emphasize these protocols .

Q. How is this compound utilized in derivatization for analytical chemistry?

Methodological Answer: It is widely used to derivatize polar compounds (e.g., amino acids, phenols) for gas chromatography (GC) or liquid chromatography (LC) analysis. Steps include:

  • Reaction conditions : Mix the analyte with this compound in pyridine or alkaline buffer (pH 9–10) at room temperature for 15–30 minutes.
  • Quenching : Halt the reaction with acid (e.g., HCl) to deactivate excess reagent.
  • Extraction : Use organic solvents (e.g., ethyl acetate) to isolate derivatives.
    Reference : Ethyl chloroformate derivatization methods for amino acids and phenolic compounds validate this approach .

Advanced Research Questions

Q. How can derivatization parameters be optimized using design of experiments (DoE) for trace-level analysis?

Methodological Answer: Employ a factorial design to evaluate critical variables:

  • Factors : pH, reagent-to-analyte ratio, temperature, and reaction time.
  • Response variables : Derivative stability, peak area in GC/LC, and signal-to-noise ratio.
  • Optimization : Use response surface methodology (RSM) to identify ideal conditions. For example, Madsen et al. optimized methyl chloroformate derivatization for biomass analysis via DoE, achieving 95% recovery at pH 9.5 and 25°C .
    Reference : Case studies on methyl chloroformate and anthryl-based reagents demonstrate DoE applicability .

Q. How should researchers resolve contradictions in toxicity data for this compound?

Methodological Answer:

  • Data reconciliation : Compare acute toxicity studies (e.g., LD₅₀ in rodents) with in vitro assays (e.g., skin corrosion tests).
  • Exposure pathways : Prioritize dermal absorption risks, as chloroformates are known lachrymators and skin irritants .
  • Regulatory alignment : Follow the precautionary principle if exposure limits are unestablished (e.g., adopt NIOSH RELs for analogous compounds) .
    Reference : Hazard summaries for ethyl chloroformate and AEGL guidelines provide frameworks for risk assessment .

Q. What methodologies assess the environmental fate of this compound in industrial effluents?

Methodological Answer:

  • Degradation studies : Perform hydrolysis experiments at varying pH levels (e.g., pH 4–10) to measure half-life. Chloroformates typically hydrolyze rapidly in water, forming CO₂ and ethanol derivatives .
  • Emission monitoring : Use GC-MS to quantify airborne concentrations in workplace settings, referencing IPPC guidelines for volatile organic compounds (VOCs) .
  • Ecotoxicity testing : Conduct algal or Daphnia magna bioassays to evaluate aquatic toxicity of degradation products .
    Reference : IPPC emission thresholds and hydrolysis data for ethoxyethyl acetate inform these protocols .

Properties

IUPAC Name

2-ethoxyethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-2-8-3-4-9-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKGFNOISJEFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211887
Record name 2-Ethoxyethyl chloroformate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-64-8
Record name 2-Ethoxyethyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxyethyl chloroformate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxyethyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxyethyl chloroformate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.045
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution (20 mL) of bis(trichloromethyl)carbonate (2.97 g) in tetrahydrofuran was dropwise added a solution (10 mL) of 2-ethoxyethanol (1.80 g) in tetrahydrofuran under ice-cooling. Then a solution (10 mL) of pyridine (2.43 mL) in tetrahydrofuran was added dropwise, and the mixture was stirred at room temperature for 2 hrs. The reaction mixture was concentrated under reduced pressure and water (50 mL) was added to the residue. The mixture was extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with 0.2N hydrochloric acid (20 mL) and saturated brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 2-ethoxyethyl chlorocarbonate (1.29 g). A solution (15 mL) of tert-butyl 2-hydroxyethyl(methyl)carbamate (1.23 g) obtained in Reference Example 1 in tetrahydrofuran was added pyridine (0.68 mL), and a solution (5 mL) of 2-ethoxyethyl chlorocarbonate obtained above in tetrahydrofuran was dropwise added to the mixture, and the mixture was stirred at room temperature for 3 days. After concentration of the reaction mixture under reduced pressure, water (50 mL) was added thereto and the mixture was extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with a 5% aqueous citric acid solution (50 mL) and saturated brine (50 mL), dried over anhydrous magnesium sulfate. The mixture was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (eluted with ethyl acetate:hexane=1:5, then 2:3). The purified product (1.60 g) was dissolved in diethyl ether (3 mL) and a 4N hydrogen chloride—ethyl acetate solution (3 mL) was added. The mixture was stirred overnight at room temperature, and the precipitated solid was collected by filtration and dried under reduced pressure to give the title compound (0.94 g) as a white solid.
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Synthesis routes and methods III

Procedure details

To a solution of bis(trichloromethyl) carbonate (2.97 g) in tetrahydrofuran (20 mL) was added dropwise a solution of 2-ethoxyethanol (1.80 g) in tetrahydrofuran (10 mL) under ice-cooling. Then, a solution of pyridine (2.43 mL) in tetrahydrofuran (10 mL) was added dropwise thereto, and stirred at room temperature for 2 hrs. The reaction solution was concentrated under reduced pressure, and to the residue was added water (50 mL), and extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with 0.2 N hydrochloric acid (20 mL) and saturated brine (50 mL), and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to give 2-ethoxyethyl chlorocarbonate (1.29 g). To a solution of tert-butyl 2-hydroxyethyl(methyl)carbamate (1.23 g) obtained in Reference Synthetic Example 1 in tetrahydrofuran (15 mL) was added pyridine (0.68 mL), then a solution of 2-ethoxyethyl chlorocarbonate obtained above in tetrahydrofuran (5 mL) was added dropwise thereto, and stirred at room temperature for 3 days. The reaction solution was concentrated under reduced pressure, and water (50 mL) was added thereto, and then, extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with 5% aqueous solution of citric acid (50 mL) and saturated saline (50 mL), and dried over anhydrous magnesium sulfate, followed by concentrating under reduced pressure. The residue was purified with silica gel column chromatography (eluted with ethyl acetate:hexane=1:5, then 2:3). The purified material was dissolved in diethyl ether (3 mL), and added 4N hydrogen chloride-ethyl acetate solution (3 mL). After stirring at room temperature overnight, the depositting solid was collected by filtration, and dried under reduced pressure to give title compound as white solid (0.94 g).
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2.97 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
2-Ethoxyethyl chloroformate
Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
2-Ethoxyethyl chloroformate
Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
2-Ethoxyethyl chloroformate
Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
2-Ethoxyethyl chloroformate
Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
2-Ethoxyethyl chloroformate
Trifluoro(piperidin-1-ylmethyl)boranuide
Trifluoro(piperidin-1-ylmethyl)boranuide
2-Ethoxyethyl chloroformate

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